molecular formula C19H16Cl2N2O3 B6515668 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide CAS No. 950266-59-8

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide

Cat. No.: B6515668
CAS No.: 950266-59-8
M. Wt: 391.2 g/mol
InChI Key: YAMBTWHNIHHQAS-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a quinoline-based small molecule characterized by a chloro-substituted quinoline core, an ethoxy group at position 4, and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBTWHNIHHQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

Compound Name Quinoline Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target: 6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide - Cl at C6
- Ethoxy at C4
- 3-Cl-4-OMe-phenyl carboxamide at C2
Not explicitly provided ~400–420* Dual chloro substituents enhance lipophilicity; ethoxy may improve solubility.
6-Chloro-N-[(4-methoxyphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide - Cl at C6
- Pyridin-3-yl at C2
- 4-OMe-benzyl carboxamide at C4
Not provided ~420–440* Pyridine introduces π-π stacking potential; benzyl group increases bulk.
3-Amino-N-(3-chloro-4-methoxyphenyl)-6-ethyl-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - Tetrahydrothienoquinoline core
- Ethyl at C6
- Amino at C3
C21H22ClN3O2S 415.94 Fused thiophene enhances rigidity; amino group enables hydrogen bonding.
2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide - 4-Cl-phenyl at C2
- 3-F-phenyl carboxamide at C4
Not provided ~376.81 Fluorine substituent increases electronegativity; meta-substitution affects binding.
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic Acid - 4-OMe-phenyl at C2
- Methyl at C3
- Carboxylic acid at C4
Not provided ~350–370* Carboxylic acid improves aqueous solubility but reduces membrane permeability.

*Estimated based on analogous structures.

Functional Group Implications

  • Halogen Substituents : The target compound’s dual chloro groups (C6 and aryl) enhance lipophilicity and may participate in halogen bonding, a critical interaction in drug-receptor recognition . In contrast, the fluorophenyl group in offers electronegativity but weaker halogen bonding.
  • Ethoxy vs. Carboxylic Acid : The ethoxy group in the target compound balances solubility and permeability, whereas the carboxylic acid in increases hydrophilicity but may limit blood-brain barrier penetration.

Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound and its analogs serves as both hydrogen bond donor (-NH) and acceptor (C=O), facilitating intermolecular interactions critical for crystal packing or protein binding . For instance:

  • The 3-amino group in introduces an additional hydrogen-bonding site, which could enhance binding to polar residues in enzymatic active sites.
  • The absence of amino groups in the target compound and limits hydrogen-bonding diversity but may favor hydrophobic interactions in nonpolar environments.

Lumping Strategy and Property Predictions

As per , compounds with similar substituents (e.g., chloro, methoxy) may be "lumped" into groups with shared properties:

  • Lipophilicity: Chloro- and methoxy-substituted quinolines (target, ) are likely to exhibit high logP values, favoring membrane permeability.
  • Solubility : Ethoxy and carboxylic acid derivatives (target, ) may show improved aqueous solubility compared to purely aromatic analogs.
  • Bioactivity : Pyridine () and thiophene () moieties could confer distinct electronic profiles, influencing interactions with cytochrome P450 enzymes or kinase targets.

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